1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC9689873
Molecular Formula: C17H19BrN2O3
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19BrN2O3 |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)5-7-19(15)10-6-16(21)20-8-3-12(4-9-20)17(22)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H,22,23) |
| Standard InChI Key | PUXCWFMFDBLFIJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Introduction
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic organic compound that combines an indole moiety with a piperidine ring and a carboxylic acid group. The presence of a bromine atom on the indole ring enhances its biological activity, making it a subject of interest in medicinal chemistry. This compound is classified as an indole derivative, known for its diverse pharmacological properties, including potential applications in cancer therapy and enzyme inhibition.
Spectroscopic Analysis
The compound is typically characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.
Synthesis and Chemical Reactions
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves several key steps, often requiring optimization for yield and purity. Techniques such as continuous flow reactors may be employed for industrial applications.
Common reagents and conditions include those used in peptide coupling reactions and halogenation reactions. Major products formed from these reactions include oxidized indole derivatives and halogenated products from substitution reactions.
Biological Activity and Potential Applications
Indole derivatives are known to inhibit various enzymes related to inflammation and cancer progression. This suggests that 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid may exert its effects through enzyme inhibition or modulation of signaling pathways involved in cellular proliferation and survival.
Research indicates that similar compounds have shown efficacy against targets such as topoisomerase II and epidermal growth factor receptor, which are critical in cancer therapy.
Anticancer Potential
Given the biological activity of indole derivatives, this compound may be explored for its anticancer properties. Studies on similar compounds have shown promising results in inhibiting cancer cell growth and proliferation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume